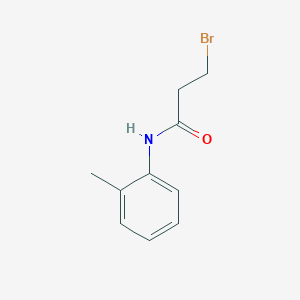

3-溴-N-(2-甲基苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated propanamide derivatives is often based on chemoselective reactions. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds were prepared using the Michael reaction of acrylic acid with 3-phenylquinoxaline-2(1H)-thione, which was produced by a novel thiation method from the corresponding quinoxalin-2(1H)-one . Another example is the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which was analyzed using NMR, FT-IR spectroscopies, and single crystal X-ray diffraction . These methods could potentially be adapted for the synthesis of "3-bromo-N-(2-methylphenyl)propanamide."

Molecular Structure Analysis

The molecular structures of brominated propanamides are characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a coumarin-based fluorescent ATRP initiator was determined to belong to the monoclinic system with specific cell parameters . Similarly, the structure of a halogenated hydrocarbon amination reaction product was confirmed by X-ray diffraction, showing a dihedral angle between substituted quinolyl and phenyl groups . These studies demonstrate the importance of molecular structure analysis in understanding the properties of brominated propanamides.

Chemical Reactions Analysis

Brominated propanamides can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, the tribromide anion was used as a new brominating agent for unsaturated compounds, indicating the potential for brominated propanamides to act as intermediates in organic synthesis . The electroreductive radical cyclization of bromo esters catalyzed by nickel(I) complexes is another example of the chemical reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propanamides are influenced by their molecular structure. The antiproliferative activity of synthesized compounds against human cancer cell lines was assessed, with some derivatives showing significant activity . The thermal stability and reactivity of brominated compounds were also studied, revealing the influence of the accompanying anionic moiety on the crystal packing structures . Additionally, the interaction of brominated compounds with DNA bases was investigated using the ECT method, highlighting their potential biological relevance .

科学研究应用

用于虫害控制的溴甲烷替代品

- 溴甲烷,化学上与 3-溴-N-(2-甲基苯基)丙酰胺相关,用作在各种环境中控制昆虫的熏蒸剂。由于其消耗臭氧的特性,已经对替代品进行了大量研究。正在探索各种物理控制方法和熏蒸剂替代品,如磷化氢和氟化亚硫酰 (Fields & White, 2002)。

农业研究服务局的溴甲烷替代品

- 美国农业部农业研究局启动了一项国家计划,以开发用于植物检疫和收获后病虫害控制的溴甲烷替代品。这项研究重点关注一系列种植系统和商品的替代品,并在短期替代品方面取得了进展 (Schneider et al., 2003)。

土壤熏蒸剂特性

- 丙炔基溴,类似于 3-溴-N-(2-甲基苯基)丙酰胺,因其作为土壤熏蒸剂的特性而被研究。它显示出作为土壤熏蒸剂替代溴甲烷的潜力,在土壤中的降解时间短,表明环境风险较低 (Yates & Gan, 1998)。

合成和分子结构分析

- 对与 3-溴-N-(2-甲基苯基)丙酰胺结构相似的化合物的研究包括 2-溴-N-(4-(7-(二乙氨基)-香豆素-3-基)苯基)丙酰胺的合成和分析。发现该化合物是聚合中一种有效的荧光引发剂 (Kulai & Mallet-Ladeira, 2016)。

土壤湿度对熏蒸剂的影响

- 研究了丙炔基溴在土壤中的挥发和移动,以了解其作为土壤熏蒸剂的有效性。土壤湿度和灌溉等因素对其在土壤环境中的行为产生了显着影响 (Allaire et al., 2004)。

丙酰胺的药代动力学

- 对丙酰胺(3-溴-N-(2-甲基苯基)丙酰胺所属的类别)的研究调查了它们在动物中的药代动力学和代谢。这些研究对于了解此类化合物的分布、代谢和排泄至关重要 (Wu et al., 2006)。

光谱和计算方法

- 光谱方法与计算方法相结合已用于研究与 3-溴-N-(2-甲基苯基)丙酰胺密切相关的扑热息痛类似物。这些研究侧重于分子特性和振动模式耦合 (Viana et al., 2016)。

属性

IUPAC Name |

3-bromo-N-(2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJLYDOJIZASSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-methylphenyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2529918.png)

![N-[5-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2529919.png)

![3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2529921.png)

![N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2529930.png)

![Propan-2-yl 4,4,4-trifluoro-2-[4-[(4-fluorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-3-oxobutanoate](/img/structure/B2529932.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)